molecular formula C9H13K B8769485 Potassium tetramethylcyclopentadienide

Potassium tetramethylcyclopentadienide

Cat. No.: B8769485
M. Wt: 160.30 g/mol
InChI Key: ULQSEHBJYIMTMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium tetramethylcyclopentadienide (C9H13K) is an organometallic compound that serves as a vital precursor in synthetic and catalytic chemistry. Its primary research value lies in its use as a cyclopentadienyl ligand transfer agent for constructing complex metalorganic frameworks, particularly half-sandwich complexes with transition metals like rhodium, chromium, and manganese . These complexes are of significant interest for their catalytic activity. For instance, cyclopentadienyl chromium-oxo compounds can act as efficient stoichiometric olefin epoxidation reagents , and related pentamethylcyclopentadienyl rhodium(III) complexes have been shown to undergo sequential C-H activation, behaving as tunable catalytic molecular motors . The tetramethyl substitution on the cyclopentadienyl ring modifies the steric and electronic properties of the resulting metal complexes, which can influence their stability, reactivity, and mechanism of action in catalytic cycles, such as direct oxygen atom transfer in epoxidation reactions . Researchers utilize this reagent to develop novel catalysts for organic transformations and to explore fundamental organometallic reaction mechanisms. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;1,2,3,4-tetramethylcyclopenta-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13.K/c1-6-5-7(2)9(4)8(6)3;/h5H,1-4H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQSEHBJYIMTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C([CH-]1)C)C)C.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13K
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies Involving Potassium Tetramethylcyclopentadienide

Synthesis of Functionalized Tetramethylcyclopentadienes

Potassium tetramethylcyclopentadienide serves as a potent nucleophile, enabling the introduction of various functional groups onto the cyclopentadienyl (B1206354) ring. This reactivity is foundational for creating tailored ligands with specific steric and electronic properties.

Alkylation and Arylation Reactions with this compound

The anionic nature of the tetramethylcyclopentadienide ring makes it highly reactive toward electrophilic carbon sources. In alkylation reactions, this compound readily reacts with alkyl halides (R-X, where X = I, Br, Cl) in a standard nucleophilic substitution pathway. This reaction is a straightforward and efficient method for attaching alkyl chains to the cyclopentadienyl scaffold. The choice of solvent and reaction conditions can be optimized to maximize the yield of the desired alkylated product. researchgate.net

Arylation of the tetramethylcyclopentadienyl ring is more complex and typically involves transition metal catalysis. While direct nucleophilic aromatic substitution is generally not feasible, cross-coupling reactions provide an effective route. Palladium-catalyzed reactions, for instance, can couple the cyclopentadienyl anion with aryl halides, though this application is more documented for the parent cyclopentadiene. universityofgalway.ie These methods allow for the synthesis of mono- or even penta-arylcyclopentadienes, significantly modifying the steric bulk of the ligand. universityofgalway.ie

Below is a representative table of substrates and products in these functionalization reactions.

Starting MaterialReagentReaction TypeProduct
This compoundAlkyl Halide (R-X)AlkylationAlkyl-tetramethylcyclopentadiene
This compoundAryl Halide (Ar-X)ArylationAryl-tetramethylcyclopentadiene

Formation of Heteroatom-Substituted Tetramethylcyclopentadienes (e.g., Amines, Ethers, Chlorides)

The nucleophilicity of this compound also facilitates the formation of bonds with various heteroatoms.

Silyl Derivatives : A common functionalization involves the reaction with chlorosilanes (e.g., R₃SiCl). This salt metathesis reaction proceeds readily to yield silyl-substituted tetramethylcyclopentadienes. google.com These derivatives are valuable precursors, particularly in the synthesis of certain organometallic catalysts. google.com

Amino and Ether Derivatives : While less commonly documented for this specific reagent, the synthesis of amino- and alkoxy-substituted cyclopentadienes is conceptually plausible. The reaction of the potassium salt with electrophilic sources of nitrogen (e.g., chloramines) or oxygen could theoretically yield the corresponding functionalized products. The synthesis of amino end-group functionalized polymers often involves reduction of an azide, which is formed from a mesylate, showcasing a pathway to C-N bond formation that could be adapted. nih.gov

Chloro Derivatives : The introduction of a chlorine atom can be achieved by reacting the potassium salt with an electrophilic chlorine source. Such chloro-functionalized cyclopentadienes serve as versatile intermediates for further synthetic transformations.

Multi-Component Reactions for Diverse Tetramethylcyclopentadienyl Architectures

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single, one-pot operation to form a product that incorporates atoms from all starting materials. organic-chemistry.orgresearchgate.netrug.nl These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity. rsc.org Well-known MCRs include the Ugi, Passerini, and Hantzsch reactions, which are fundamental in combinatorial chemistry and drug discovery. organic-chemistry.org

Despite the versatility of MCRs in organic synthesis, their application using cyclopentadienyl anions like this compound as a primary component is not well-documented in the scientific literature. The reactivity of the cyclopentadienyl anion is typically directed towards direct substitution or metathesis with metal centers, which may not align with the intricate cascade of reactions that characterize most MCRs. researchgate.net Therefore, the construction of diverse tetramethylcyclopentadienyl architectures through MCRs remains a largely unexplored area of synthesis.

Preparation of Organometallic Complexes Derived from Tetramethylcyclopentadienyl Ligands

The most significant application of this compound is as a ligand transfer agent in salt metathesis reactions to form organometallic complexes. wikipedia.orgnumberanalytics.com The tetramethylcyclopentadienyl ligand (often abbreviated as Cp'''') is sterically less demanding than its pentamethylated counterpart (Cp*), which can lead to different coordination environments and reactivity at the metal center.

Complexes of s-Block Elements

This compound is a key reagent for synthesizing s-block metal complexes. In a typical salt metathesis reaction, it is reacted with a halide salt of another s-block metal (such as Li, Na, Be, Mg, or Ca). numberanalytics.comuni-due.de The thermodynamic driving force for this reaction is often the formation of potassium chloride (KCl), which can precipitate from the reaction mixture, driving the equilibrium towards the product. beilstein-journals.org For example, yttrium metallocenes, which exhibit reactivity similar to heavy s-block elements, are synthesized from the reaction of YCl₃ and KC₅Me₄H. nih.gov

A summary of representative s-block complexes formed via this methodology is presented below.

Metal HalidePotassium ReagentProduct TypeExample Product
YCl₃This compoundYttrium Metallocene(C₅Me₄H)₂Y(μ-Cl)₂K(THF)ₓ
BeCl₂This compoundBeryllium Metallocene(C₅Me₄H)₂Be (Octamethylberyllocene)
General M'XₙThis compoundGeneral s-Block Complex(C₅Me₄H)ₙM'

Complexes of p-Block Elements (e.g., Aluminum)

Similarly, this compound is employed in the synthesis of p-block element complexes. Salt metathesis with halides of elements like aluminum, gallium, or indium provides access to a range of organometallic structures. rsc.orgresearchgate.net For instance, reacting an aluminum halide (e.g., AlCl₃) with two or three equivalents of this compound can yield the corresponding bis- or tris(tetramethylcyclopentadienyl)aluminum complexes. The pentamethylated analogue, Cp*, is known to form stable complexes with group 13 elements like aluminum and gallium, and similar reactivity is expected for the tetramethylated ligand. uni-due.de These reactions are crucial for exploring the chemistry of low-oxidation-state main group elements. rsc.orgresearchgate.net

Transition Metal Complexes (d-Block)

The CpMe4 ligand, delivered via its potassium salt, is instrumental in the synthesis of a wide array of transition metal complexes. The electron-donating nature of the four methyl groups on the cyclopentadienyl ring enhances the stability of the metal-ligand bond.

While the pentamethylcyclopentadienyl (Cp*) ligand is more common in the literature for Group 4 metals, the synthesis of tetramethylcyclopentadienyl complexes follows similar salt metathesis routes. The reaction typically involves the treatment of a Group 4 metal halide with an alkali metal salt of the substituted cyclopentadienide.

For instance, the synthesis of a bridged titanocene (B72419) complex involves the reaction of a dianion derived from 1-(1-indenyl)-1-(2,3,4,5-tetramethylcyclopentadienyl)ethane with a titanium precursor. thieme-connect.de Although this example uses butyllithium (B86547) for deprotonation, the principle of using an alkali metal salt of the tetramethylcyclopentadienyl derivative as a nucleophile to displace halide ligands from the titanium center is a core synthetic strategy. thieme-connect.de

In related zirconium chemistry, half-sandwich N,N-dimethylaminopropyl complexes of zirconium and hafnium bearing the closely related pentamethylcyclopentadienyl (Cp*) ligand have been synthesized, highlighting the utility of substituted cyclopentadienyl ligands in stabilizing these reactive metals. researchgate.netdntb.gov.ua Similarly, zirconium complexes with various substituted cyclopentadienyl ligands, including tri- and tetrasubstituted derivatives, have been prepared by reacting cycloheptatrienyl zirconium chloride with the corresponding sodium cyclopentadienides. rsc.org

The general synthetic approach for these complexes is summarized in the following reaction scheme:

MClx + n KCpMe4 → (CpMe4)nMCl(x-n) + n KCl (where M = Ti, Zr, Hf)

Detailed findings for a representative synthesis are presented in the table below.

MetalPrecursorReagentProductSolventYield
Titanium1-(1-indenyl)-1-(2,3,4,5-tetramethylcyclopentadienyl)ethane2.5 M Butyllithium in Et2O[(η5-C5Me4)-CH(Me)-(η5-C9H6)]TiCl2 (after reaction with TiCl3 and oxidation)Et2ON/A

This compound is employed in the synthesis of rhenium complexes, often leading to stable organometallic compounds with interesting reactivity. A common route to cyclopentadienyl rhenium carbonyl complexes involves the reaction of a rhenium carbonyl halide with an alkali metal cyclopentadienide.

Research has shown the synthesis of various alkyl-substituted tetramethylcyclopentadienyl mononuclear metal carbonyl complexes, such as [(η⁵-C₅Me₄R)Re(CO)₃], by reacting the corresponding ligand directly with dirhenium decacarbonyl in refluxing xylene. researchgate.net While this specific method does not use the potassium salt, it demonstrates the formation of the (C₅Me₄R)Re core. Salt metathesis reactions using KCpMe4 provide an alternative and often cleaner route to such complexes. For example, the synthesis of related fulvene (B1219640) complexes of rhenium, [(η⁶-C₅Me₄CH₂)Re(CO)₂R], serves as a precursor for further functionalization. researchgate.net

The general reaction is as follows:

Re(CO)5Cl + KCpMe4 → (CpMe4)Re(CO)3 + 2 CO + KCl

MetalPrecursorReagentProductSolventYield
RheniumRe2(CO)10C5Me4(allyl)H[(η⁵-C₅Me₄(allyl))Re(CO)₃]XyleneN/A

In the realm of iron chemistry, tetramethylcyclopentadienyl ligands are used to synthesize complexes with applications in catalysis. Novel chiral iron complexes have been prepared using functionalized tetramethylcyclopentadiene ligands. universityofgalway.ie While lithium salts of pentamethylcyclopentadienyl have been used in one-pot procedures to synthesize iron complexes bearing redox non-innocent α-diimine ligands, the use of potassium salts follows a similar metathetical pathway. osti.gov

For molybdenum, pentamethylcyclopentadienyl molybdenum(V) imido complexes have been synthesized from [Mo(η-C₅Me₅)Cl₄] and various iodoanilines. mdpi.com The precursor itself can be formed from molybdenum pentachloride and the corresponding cyclopentadiene. The use of KCpMe4 offers a direct method to introduce the CpMe4 ligand to a molybdenum halide precursor. For example, improved routes to metal-metal bonded compounds like [Cp'M(CO)₃]₂ (where M=Mo and Cp' is tert-butylcyclopentadienyl) have been developed from M(CO)₃(CH₃CN)₃ and the cyclopentadiene. researchgate.net

A typical synthesis can be represented as:

FeCl2 + 2 KCpMe4 → (CpMe4)2Fe + 2 KCl MoCl5 + KCpMe4 → (CpMe4)MoCl4 + KCl

MetalPrecursorReagentProductSolventYield
Molybdenum[Mo(η-C₅Me₅)Cl₄]2-Iodoaniline[Mo(η-C₅Me₅)Cl₂(2-IC₆H₄N)]Toluene76%
Iron(κ²-N,Nʹ)FeCl₂Li[C₅Me₅](η⁵-C₅Me₅)Fe(κ²-N,Nʹ)N/A90-95%

The chemistry of cyclopentadienyl cobalt(III) complexes has gained significant attention, particularly in the context of C-H functionalization reactions. researchgate.net While many syntheses start from cobaltocene (B1669278) or other CpCo precursors, the introduction of substituted cyclopentadienyl ligands often relies on their alkali metal salts. The synthesis of cobalt(III) complexes with the general formula [Co(η⁵-C₅H₅)(PPh₃)(NN)][(CF₃SO₃)₂] demonstrates the stability of the Co(III)-Cp core, which can be modified with various other ligands. nih.gov The use of KCpMe4 allows for the direct synthesis of the corresponding tetramethylcyclopentadienyl cobalt complexes from cobalt halides.

The synthetic route is generally straightforward:

CoX2 + n KCpMe4 → (CpMe4)nCoX(2-n) + n KX (where X = halide)

MetalPrecursorReagentsProductSolventYield
Cobalt[CoCp(CO)I₂]2,2′-bipyridine, AgCF₃SO₃[Co(η⁵-C₅H₅)(PPh₃)(2,2′-bipy)][(CF₃SO₃)₂] (illustrative of CpCo core)AcetonitrileN/A

Lanthanide and Actinide Complexes (f-Block)

Potassium salts of substituted cyclopentadienyl ligands are widely used in the synthesis of f-block organometallic compounds. nih.gov The steric bulk of ligands like tetramethylcyclopentadienyl and, more commonly, pentamethylcyclopentadienyl (Cp*), is crucial for stabilizing the large metal ions of the lanthanide and actinide series.

The synthesis of lanthanide complexes often involves the reaction of a lanthanide halide (LnX₃) or another suitable precursor with KCp. For example, the yttrium complex [Y{C(PPh₂NSiMe₃)₂}(Cp)(THF)] was synthesized from [Y{C(PPh₂NSiMe₃)₂}(I)(THF)₂] and KCp* with a 28% yield. nih.gov Similarly, tris(pentamethylcyclopentadienyl) complexes of terbium, dysprosium, holmium, and erbium, (C₅Me₅)₃Ln, have been synthesized using KC₅Me₅. researchgate.net

In actinide chemistry, the Cp* ligand plays a major role in creating a stable platform for a variety of reactive compounds. acs.orgnorthwestern.edu A versatile strategy for forming actinide-transition metal bonds involves the reaction of actinide halides like UCl₄ and ThCl₄ with potassium pentamethylcyclopentadienyl iridate tris-hydride, K[IrCpH₃]. nih.gov This reaction leads to the formation of multimetallic complexes such as U{(μ-H)₃IrCp}₄ and Th{[(μ-H₂)(H)IrCp]₂[(μ-H)₃IrCp]₂}. nih.gov

The general synthetic protocol is a salt metathesis reaction:

LnX3 + n KCpMe4 → (CpMe4)nLnX(3-n) + n KX AnX4 + n KCpMe4 → (CpMe4)nAnX(4-n) + n KX (where Ln = Lanthanide, An = Actinide, X = halide)

MetalPrecursorReagentProductSolventYield
Yttrium[Y{C(PPh₂NSiMe₃)₂}(I)(THF)₂]KCp[Y{C(PPh₂NSiMe₃)₂}(Cp)(THF)]THF28%
UraniumUCl₄K[IrCpH₃]U{(μ-H)₃IrCp}₄THFGood
ThoriumThCl₄(DME)₂K[IrCpH₃]Th{[(μ-H₂)(H)IrCp]₂[(μ-H)₃IrCp*]₂}THFGood

Coordination Chemistry and Structural Characterization of Tetramethylcyclopentadienyl Metal Complexes

Hapticity and Bonding Modes of Tetramethylcyclopentadienyl Ligands (e.g., η⁵, η¹)

Hapticity is a fundamental concept in organometallic chemistry that describes the number of contiguous atoms in a ligand that are directly bonded to a central metal atom. cam.ac.uknumberanalytics.com This is denoted by the Greek letter eta (η) followed by a superscript indicating the number of coordinating atoms. cam.ac.ukwikipedia.org The tetramethylcyclopentadienyl ligand, with its delocalized π-electron system, can adopt various bonding modes, the most common of which are pentahapto (η⁵) and monohapto (η¹). libretexts.orgfiveable.me

In the η⁵-bonding mode , all five carbon atoms of the cyclopentadienyl (B1206354) ring are involved in bonding to the metal center. libretexts.org This interaction arises from the overlap of the π-system's molecular orbitals with the appropriate s, p, and d orbitals of the metal. uomustansiriyah.edu.iq This mode is characteristic of "sandwich" or "half-sandwich" (piano-stool) complexes, where the metal is symmetrically bonded to the face of the ring. libretexts.orglibretexts.org The η⁵ coordination is the most prevalent for cyclopentadienyl-type ligands because it allows for strong, stable metal-ligand bonding. libretexts.org

The η¹-bonding mode involves a single carbon atom of the ring forming a σ-bond with the metal center. fiveable.megla.ac.uk This mode is less common for the parent cyclopentadienyl ligand but can be observed in certain complexes, often as an intermediate in reactions or in systems where electronic or steric factors favor it. wikipedia.orglibretexts.org In such a configuration, the ligand behaves more like a simple alkyl group, acting as a one-electron donor in the neutral ligand model. gla.ac.uk The hapticity of a ligand can change during a reaction, a phenomenon known as "ring slippage," for example, from η⁵ to η³ or η¹, which can open up a coordination site on the metal for a substitution reaction. wikipedia.org

Intramolecular Coordination and the Chelate Effect in Functionalized Ligands

Functionalizing the tetramethylcyclopentadienyl ligand by attaching a side chain containing a donor atom (a pendant donor group) introduces the possibility of intramolecular coordination. nih.gov When this pendant donor atom binds to the same metal center as the cyclopentadienyl ring, it forms a chelate ring, leading to enhanced complex stability through the chelate effect. libretexts.orgescholarship.org The chelate effect describes the increased thermodynamic stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. libretexts.orgiupac.org This effect is primarily entropy-driven; the coordination of one bidentate ligand results in the displacement of two monodentate ligands, leading to an increase in the number of free species in the system. libretexts.org

Pendant donor groups, such as the dimethylamino group (-CH₂CH₂NMe₂), can significantly influence the structure and reactivity of tetramethylcyclopentadienyl metal complexes. nih.gov When the nitrogen atom of the dimethylamino group coordinates to the metal center, it forms a stable five- or six-membered chelate ring. uu.nl This intramolecular coordination can stabilize the metal center, occupy a coordination site to influence reactivity, and create a specific geometry around the metal. nih.gov For example, in cobalt complexes, the presence of a ((dimethylamino)ethyl)cyclopentadienyl ligand has been shown to facilitate syntheses and lead to the formation of complexes where the amino group is either coordinated to the metal or protonated, demonstrating the hemilabile nature of such ligands. nih.gov

The functionalization of cyclopentadienyl ligands can also lead to the formation of larger metallacyclic structures. rsc.org When two functionalized cyclopentadienyl ligands, each bearing a donor group like diphenylphosphine (B32561) (-PPh₂), coordinate to different metal centers which are then linked, a metallacycle can be formed. For instance, reaction of anionic complexes like [(η⁵-C₅H₄PPh₂)Mo(CO)₃]⁻ with silver(I) or gold(I) sources can produce eight-membered tetrametallacyclic structures. rsc.org In these structures, two functionalized cyclopentadienyl units bridge two different metal centers, creating a large ring structure that incorporates multiple metal atoms. rsc.org

Electronic and Geometric Structures of Organometallic Compounds

The electronic structure of organometallic compounds is dictated by the nature of the metal-ligand bonding, which involves both σ-donation from the ligand to the metal and, in many cases, π-backbonding from the metal to the ligand. uomustansiriyah.edu.iqresearchgate.net The tetramethylcyclopentadienyl ligand is a strong σ-donor and a modest π-acceptor. The presence of four electron-donating methyl groups makes it more electron-rich than the unsubstituted Cp ligand, which can influence the electron density at the metal center and the stability of different oxidation states. mdpi.com

The geometric structure of tetramethylcyclopentadienyl complexes is highly varied. A common geometry for complexes with a single ring is the "piano-stool" configuration, where the Cp ring forms the "seat" and three or four other ligands form the "legs". libretexts.orglibretexts.org This is observed in complexes like (η⁵-C₅Me₄H)TiCl₃. chem-soc.siresearchgate.net For complexes with two rings (metallocenes), the rings can be either parallel, as in a sandwich structure, or tilted, as in "bent metallocenes" like Cp₂MXₙ. libretexts.org The specific geometry is influenced by the coordination number, the electronic configuration of the metal, and steric effects from the ligands. libretexts.org

Crystallographic Analysis of Metal Complexes Bearing Tetramethylcyclopentadienyl Ligands

For example, the crystal structure of (η⁵-C₅Me₄H)TiCl₃ reveals a typical piano-stool geometry. chem-soc.siresearchgate.net The titanium atom is bonded to the five carbon atoms of the tetramethylcyclopentadienyl ring and three chlorine atoms. The Ti-C bond distances are not all equal, but the titanium is approximately centered over the ring. The Ti-Cl bond lengths are also well-defined. chem-soc.si These structural parameters provide insight into the nature of the bonding and the steric environment around the metal center.

Table 1: Selected Crystallographic Data for (η⁵-C₅Me₄H)TiCl₃

Parameter Value (Å or °)
Bond Lengths (Å)
Ti-C(1) 2.377(3)
Ti-C(2) 2.340(3)
Ti-C(3) 2.299(4)
Ti-C(4) 2.340(3)
Ti-C(5) 2.377(3)
Ti-Cl(1) 2.2378(10)
Ti-Cl(2) 2.2310(16)
**Bond Angles (°) **
Cl(1)-Ti-Cl(1)#1 102.29(5)
Cl(1)-Ti-Cl(2) 102.73(4)

Data sourced from a crystallographic study of (η⁵-C₅Me₄H)TiCl₃. chem-soc.si

Solution-Phase Structural Dynamics via Spectroscopic Methods (e.g., Variable-Temperature NMR)

While crystallography provides a static picture of a molecule in the solid state, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for studying the structure and dynamic processes of complexes in solution. muni.cznih.gov Variable-temperature (VT) NMR is especially useful for investigating fluxional processes, where a molecule undergoes rapid, reversible intramolecular rearrangements. numberanalytics.comresearchgate.net

By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. numberanalytics.com At high temperatures, a dynamic process may be fast on the NMR timescale, resulting in time-averaged signals. As the temperature is lowered, the rate of the process decreases, and if it becomes slow enough, separate signals for the distinct chemical environments in the different structures can be observed. numberanalytics.comnih.gov This allows for the study of phenomena such as the rotation of ligands, hapticity changes (e.g., η⁵ to η¹ interconversion), or the dissociation and re-coordination of a pendant donor arm in a functionalized ligand. wikipedia.orgresearchgate.net Analysis of the line shapes in VT-NMR spectra can provide quantitative information about the energy barriers and rates of these dynamic processes. numberanalytics.com

Reactivity Profiles of Tetramethylcyclopentadienyl Metal Complexes

Ligand Substitution and Exchange Reactions

Ligand substitution is a fundamental reaction in organometallic chemistry where one ligand is replaced by another. chemguide.co.uklibretexts.orgyoutube.com The mechanism can range from dissociative (where a ligand leaves first, creating an unsaturated intermediate) to associative (where the incoming ligand binds before the old one leaves). youtube.com In tetramethylcyclopentadienyl (Cp') metal complexes, the bulky and electron-donating nature of the Cp' ligand influences the rates and pathways of these substitution reactions.

A notable example involves cobalt complexes with nitrogen-functionalized cyclopentadienyl (B1206354) ligands. A dicarbonyl cobalt(I) complex, upon gentle heating in dichloromethane, loses a carbon monoxide (CO) ligand to allow for intramolecular coordination of a nitrogen donor atom from a side chain on the cyclopentadienyl ring. acs.org This demonstrates an intramolecular substitution where a pendant donor group displaces a labile CO ligand.

Another instance of ligand exchange is seen in the synthesis of platinum(II) complexes. The reaction of functionalized tetramethylcyclopentadienyl derivatives with [(η⁴-cod)PtMeX] (where COD = cyclooctadiene, X = halogen) results in the substitution of the halide ligand (X⁻) by the tetramethylcyclopentadienyl anion (Cp'⁻) to form monomeric species. acs.org

Furthermore, the reactivity of a silylene functionalized with a tetramethylcyclopentadienyl group illustrates how the Cp' moiety can participate in substitution processes. When reacted with the dimeric rhodium complex [RhCl(cod)]₂, the silylene acts as a sigma donor, breaking the chloride bridges of the dimer to form a monomeric rhodium complex. nih.gov This reaction constitutes a substitution of the bridging chloride ligands by the incoming silylene ligand.

These examples highlight that the Cp' ligand can serve as a stable spectator, influencing the substitution of other ligands at the metal center, or its functional appendages can participate directly in intramolecular substitution processes.

Starting Complex Incoming Ligand/Condition Product Complex Type of Substitution
Cobalt(I) dicarbonyl with N-functionalized Cp'HeatCobalt(III) monocarbonyl with N-coordinationIntramolecular CO substitution acs.org
[(η⁴-cod)PtMeX]Potassium 1-(alkenyl)-tetramethylcyclopentadienide[(cod)(Cp'-alkenyl)MePt]Halide substitution by Cp' anion acs.org
[RhCl(cod)]₂Silylene-functionalized C₅Me₄HMonomeric [RhCl(cod)(Silylene-C₅Me₄H)]Chloride bridge substitution nih.gov

Functional Group Transformations on the Tetramethylcyclopentadienyl Ligand

The tetramethylcyclopentadienyl ligand can be chemically modified either before or after coordination to a metal center. These transformations allow for the fine-tuning of the complex's properties or the introduction of new reactive sites.

One synthetic route involves building functional side chains onto the tetramethylcyclopentadienyl core prior to metallation. For instance, N-alkyl-2-(2,3,4,5-tetramethylcyclopentadienyl)ethylamines can be synthesized starting from 2,3,4,5-tetramethylcyclopent-2-enone. acs.org The process involves reaction with a deprotonated imine, followed by dehydration and reduction with lithium aluminum hydride. The resulting amine-functionalized ligand can then be deprotonated and reacted with a metal precursor, such as TiCl₄, to form titanium(IV) complexes where the amino group can coordinate to the metal center. acs.org Similarly, alkenyl side chains (e.g., but-3-en-1-yl) have been attached to the C₅Me₄H ring to create ligands that are subsequently used to synthesize platinum(II) complexes. acs.org

The ligand can also undergo transformations while coordinated to a metal center. A silylene substituted with a C₅Me₄H group, [{PhC(NtBu)₂}Si(C₅Me₄H)], demonstrates this flexibility. nih.gov The proton on the cyclopentadienyl ring is labile. The complex can be deprotonated to form a cyclopentadienyl anion, which then coordinates in an η⁵ fashion to a calcium center. Alternatively, the ligand can rearrange into a silafulvene structure. These transformations show that the coordinated Cp' ligand is not merely a spectator but can be an active participant in chemical reactions, changing its structure and coordination mode. nih.gov

Precursor/Complex Reagents/Conditions Transformation Final Product
2,3,4,5-tetramethylcyclopent-2-enone1. LiCH₂CH=NR, 2. Dehydration, 3. LiAlH₄Formation of an aminoethyl side chain on the Cp' ringN-alkyl-2-(C₅Me₄H)ethylamine acs.org
[{PhC(NtBu)₂}Si(C₅Me₄H)]DeprotonationRemoval of the acidic proton from the Cp' ringA silyl-substituted cyclopentadienyl anion nih.gov
[{PhC(NtBu)₂}Si(C₅Me₄H)]Reaction with metal precursorsRearrangement of the ligandCoordinated silafulvene structure nih.gov

Reactivity with Small Molecules (e.g., Ethylene (B1197577), Carbon Monoxide)

Complexes featuring the tetramethylcyclopentadienyl ligand exhibit notable reactivity with small molecules like ethylene and carbon monoxide, which is crucial for catalysis and organometallic synthesis.

Ethylene: Titanium complexes bearing ethylene-bridged tetramethylcyclopentadienylamide ligands, [C₅Me₄(CH₂)₂NR]TiCl₂, have been investigated as catalysts for olefin polymerization. acs.org When activated with a cocatalyst like methylaluminoxane (B55162) (MAO), these complexes react with ethylene. For example, the complex where R = Me shows catalytic activity for the formation of polyethylene. This reactivity is highly sensitive to the nature of the substituent on the nitrogen atom; complexes with bulkier isopropyl or tert-butyl groups were found to be inactive for propene polymerization under similar conditions, highlighting the delicate interplay of steric factors. acs.org

Carbon Monoxide (CO): The interaction with carbon monoxide is a key aspect of the chemistry of many Cp'-metal complexes. The synthesis of these complexes often involves reactions with metal carbonyls. For instance, substituted tetramethylcyclopentadienes react thermally with molybdenum hexacarbonyl (Mo(CO)₆) or triruthenium dodecacarbonyl (Ru₃(CO)₁₂) to yield the corresponding Cp'-metal carbonyl complexes. researchgate.net

The reactivity of formed complexes with CO is also significant. A five-coordinate manganese(I) carbonyl complex demonstrates reversible binding of CO. When the coordinatively unsaturated complex is exposed to a CO atmosphere, it converts to a saturated cis-tetracarbonyl species. researchgate.net This process is reversible, and purging with nitrogen gas regenerates the original unsaturated complex. In contrast, some complexes undergo irreversible loss of CO. As mentioned previously, a cobalt(I) dicarbonyl complex with a nitrogen-functionalized cyclopentadienyl ligand eliminates a CO ligand upon heating to form a more stable, chelated product. acs.org

Complex Small Molecule Conditions Observation/Product
[C₅Me₄(CH₂)₂NMe]TiCl₂Ethylene / PropeneMAO cocatalystCatalytic polymerization acs.org
Unsaturated Manganese(I) tricarbonyl complexCarbon MonoxideCO atmosphere / N₂ purgeReversible formation of a tetracarbonyl complex researchgate.net
Cobalt(I) dicarbonyl with N-functionalized Cp'(none)Gentle heatingIrreversible loss of CO ligand acs.org

Electron Transfer Behavior of Derived Nitrosyl Complexes

Metal nitrosyl complexes, which contain a nitric oxide (NO) ligand, are known for their rich redox chemistry and participation in electron transfer reactions. nih.govnumberanalytics.com The NO ligand can adopt linear or bent coordination modes, which reflects the electronic distribution within the metal-nitrosyl unit and influences the complex's reactivity. numberanalytics.com The electronic structure is often described using the Enemark-Feltham notation, {MNO}x, where 'x' is the sum of the metal's d-electrons and the π* electrons of the NO ligand. nih.gov

Electron transfer reactions can induce changes in the oxidation state of the metal center or the nitrosyl ligand. For example, studies on chromium nitrosyl complexes have shown they can be oxidized by reagents like [Ru(bpy)₃]³⁺, leading to the release of nitric oxide. nih.gov The kinetics of these electron transfer processes are influenced by both thermodynamic driving forces and the specific electronic structure of the complex. nih.gov

While the principles of electron transfer in metal nitrosyls are well-established, specific studies detailing the synthesis and electron transfer behavior of nitrosyl complexes containing the tetramethylcyclopentadienyl (Cp') ligand are not widely documented in the chemical literature. It is anticipated that a hypothetical [Cp'M(L)n(NO)] complex would exhibit redox behavior influenced by the strong electron-donating character of the Cp' ligand. This donation would increase electron density at the metal center, likely affecting the potential of metal-centered redox events and the degree of π-backbonding to the nitrosyl ligand. However, without experimental data, further characterization of such behavior remains speculative.

Catalytic Applications of Tetramethylcyclopentadienyl Metal Complexes

Olefin Polymerization Catalysis

Tetramethylcyclopentadienyl metal complexes, particularly those of Group 4 metals like titanium and zirconium, have been extensively investigated as catalysts for olefin polymerization. The four methyl groups on the cyclopentadienyl (B1206354) ring enhance the electron-donating ability of the ligand and increase its steric bulk compared to the unsubstituted Cp ligand, which in turn affects the catalytic activity, polymer molecular weight, and comonomer incorporation.

Ethylene (B1197577) Polymerization and Copolymerization

Constrained-geometry catalysts (CGCs) featuring a tetramethylcyclopentadienyl ligand have demonstrated significant utility in ethylene copolymerization. For instance, the titanium complex [(η⁵-C₅Me₄)SiMe₂(tBuN)]TiCl₂ is a well-known CGC precursor. When activated, these catalysts exhibit high activity for the copolymerization of ethylene with α-olefins such as 1-hexene (B165129). The bulky nature of the Cp'' ligand influences the accessibility of the metal center, thereby affecting comonomer incorporation.

In the copolymerization of ethylene and 1-hexene, tandem catalyst systems employing a chromium-based trimerization catalyst to produce 1-hexene in situ and a tetramethylcyclopentadienyl-containing titanium catalyst, such as [(η⁵-C₅Me₄)SiMe₂(tBuN)]TiCl₂, for the subsequent copolymerization have been developed. This approach allows for the production of ethylene-1-hexene copolymers directly from ethylene feedstock. The polymerization activities in such systems can reach the order of 10⁵–10⁶ g (mol Ti)⁻¹ h⁻¹. researchgate.net

The performance of these catalysts is highly dependent on the reaction conditions and the cocatalyst used. Methylaluminoxane (B55162) (MAO) is a common activator for these systems. The choice of solvent, temperature, and monomer pressure can be optimized to control the polymer properties.

α-Olefin Polymerization and Stereoselectivity

The stereoselective polymerization of α-olefins, such as propylene (B89431), is a critical area of polymer chemistry, enabling the production of materials with tailored properties. Ansa-metallocenes, where two cyclopentadienyl-type ligands are bridged, have been instrumental in controlling the stereochemistry of poly(α-olefins). While specific studies focusing solely on ansa-bis(tetramethylcyclopentadienyl) metal complexes for α-olefin polymerization are not extensively detailed in readily available literature, the principles of stereocontrol established for other substituted cyclopentadienyl systems are applicable.

For instance, C₂-symmetric ansa-zirconocenes are known to produce isotactic polypropylene, while Cₛ-symmetric catalysts can yield syndiotactic polypropylene. The steric environment created by the ligands around the metal center dictates the orientation of the incoming monomer and the growing polymer chain, thereby controlling the stereochemistry of insertion. The bulky tetramethylcyclopentadienyl ligand, when incorporated into an ansa-metallocene framework, would be expected to significantly influence the stereoselectivity of the polymerization. For example, the bulk of the methyl groups would create a chiral environment around the metal center, guiding the enchainment of the propylene monomer to produce stereoregular polymers. The specific tacticity would depend on the symmetry of the resulting ansa-metallocene.

Mechanistic Aspects of Polymerization Catalysis

The mechanism of olefin polymerization catalyzed by tetramethylcyclopentadienyl metal complexes generally follows the well-established Cossee-Arlman mechanism. This mechanism involves the following key steps:

Activation: The precatalyst, typically a metal dihalide, is activated by a cocatalyst like MAO to form a cationic metal-alkyl species, which is the active catalyst.

Olefin Coordination: The olefin monomer coordinates to the vacant site on the metal center.

Insertion: The coordinated olefin inserts into the metal-alkyl bond, extending the polymer chain by one monomer unit. This step proceeds through a four-membered ring transition state.

Chain Propagation: Repetitive cycles of olefin coordination and insertion lead to the growth of the polymer chain.

Chain Termination/Transfer: The growth of the polymer chain is terminated by processes such as β-hydride elimination or chain transfer to the cocatalyst or a chain transfer agent.

The electronic and steric properties of the tetramethylcyclopentadienyl ligand play a crucial role in each of these steps. The electron-donating methyl groups increase the electron density at the metal center, which can influence the strength of olefin coordination and the rate of insertion. The steric bulk of the Cp'' ligand affects the stability of the active species and can influence the rate of chain termination, thereby affecting the molecular weight of the resulting polymer. In constrained-geometry catalysts, the ansa-bridge pulls the cyclopentadienyl ring away from the metal, creating a more open coordination site for the monomer.

Regioselective Catalytic Hydroamination

Organolanthanide complexes incorporating the tetramethylcyclopentadienyl ligand have emerged as effective precatalysts for intramolecular hydroamination/cyclization reactions. Specifically, the constrained-geometry samarium complex, Me₂Si(η⁵-Me₄C₅)(tBuN)SmN(TMS)₂, has been successfully employed in the regioselective cyclization of primary and secondary amines tethered to conjugated dienes. nih.govnih.gov

These reactions proceed with high rates and diastereoselectivity. The catalytic cycle is believed to involve the formation of a lanthanide-amide bond, followed by the insertion of a carbon-carbon double bond of the diene into the Ln-N bond. This insertion is the turnover-limiting step and is thought to proceed through a highly organized transition state, leading to the observed high stereoselectivity. The reaction is typically zero-order in the aminodiene substrate, indicating that the insertion step is much slower than the subsequent protonolysis of the resulting lanthanide-carbon bond by another substrate molecule, which regenerates the active lanthanide-amide species. nih.gov

The tetramethylcyclopentadienyl ligand in these complexes contributes to the steric environment around the metal center, which influences the approach of the substrate and the stereochemical outcome of the cyclization.

Dimerization and Cyclization Reactions of Olefins and Dienes

Tetramethylcyclopentadienyl metal complexes have also found application in the selective dimerization of olefins. Tantalum complexes bearing substituted cyclopentadienyl ligands, including the closely related pentamethylcyclopentadienyl ligand, have been patented for the dimerization of 1-olefins to produce linear α-olefins, such as the dimerization of ethylene to 1-butene (B85601). google.com These catalysts offer high selectivity for the desired dimer, minimizing the formation of higher oligomers and polymers. The mechanism of this reaction is believed to involve the formation of a tantalacyclopentane intermediate, which then undergoes β-hydride elimination and reductive elimination to yield the 1-butene product and regenerate the active catalyst.

While specific examples detailing the use of tetramethylcyclopentadienyl complexes in the cyclization of dienes are less common in the broader literature, the principles of olefin and diene transformations catalyzed by related cyclopentadienyl complexes suggest their potential. For instance, rhodium complexes with cyclopentadienyl-type ligands are known to catalyze various cyclization reactions. rsc.org The electronic and steric properties of the tetramethylcyclopentadienyl ligand could be harnessed to control the chemo-, regio-, and stereoselectivity of such transformations.

Skeletal Rearrangements for Dienes

The use of tetramethylcyclopentadienyl metal complexes to catalyze skeletal rearrangements of dienes is an area that is not extensively documented in readily available scientific literature. However, the ability of transition metal complexes to effect complex organic transformations, including skeletal rearrangements, is well established. Rhodium(I) complexes, for example, are known to catalyze the rearrangement of vinylcyclopropanes to 1,3-dienes. beilstein-journals.org It is plausible that appropriately designed tetramethylcyclopentadienyl complexes of metals like rhodium or iridium could facilitate such rearrangements. The ligand would play a critical role in stabilizing the metallic intermediates and influencing the reaction pathway, potentially leading to novel and selective transformations of dienes. Further research in this area could uncover new catalytic applications for these versatile complexes.

Advanced Characterization Techniques and Mechanistic Insights

Spectroscopic Methods for Elucidating Structure and Reactivity

Spectroscopic techniques are fundamental to understanding the structure and bonding of organometallic compounds. For potassium tetramethylcyclopentadienide, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei.

¹H NMR: In the ¹H NMR spectrum of the tetramethylcyclopentadienide anion, one would expect to see signals corresponding to the methyl protons and the lone ring proton. The chemical shifts would be indicative of the electronic environment. For the analogous potassium pentamethylcyclopentadienide (Cp*K) in a coordinating solvent like pyridine-d₅, the methyl protons appear as a sharp singlet, indicating magnetic equivalence due to rapid rotation or a highly symmetric environment. goettingen-research-online.de A similar singlet would be expected for the four methyl groups of the tetramethylcyclopentadienide anion, with an additional signal for the unique ring proton.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework. For CpK in pyridine-d₅, the methyl carbons and the ring carbons each give rise to a single resonance, again suggesting a high degree of symmetry. goettingen-research-online.de For this compound, one would anticipate distinct signals for the methyl carbons and the different carbons of the cyclopentadienyl (B1206354) ring, reflecting the lower symmetry compared to the pentamethylated analogue. Solid-state ¹³C NMR studies on CpK have also been conducted, providing insights into the carbon chemical shielding anisotropy. nih.gov

³⁹K NMR: As potassium has NMR-active nuclei, ³⁹K NMR spectroscopy can offer direct insight into the coordination environment of the potassium ion. Solid-state ³⁹K NMR studies on CpK have revealed significant quadrupolar interactions, which are sensitive to the symmetry of the electric field gradient around the potassium nucleus. nih.gov These studies suggest a polymeric structure for CpK in the solid state. nih.gov Similar investigations on this compound would be valuable in determining its solid-state structure.

Compound Technique Solvent Chemical Shift (δ) / ppm
Potassium Pentamethylcyclopentadienide (CpK)¹H NMRPyridine-d₅2.23 (s, 15H, C₅(CH₃)₅)
Potassium Pentamethylcyclopentadienide (CpK)¹³C NMRPyridine-d₅11.91 (C₅(CH₃)₅), 106.1 (C₅(CH₃)₅)
Potassium Cyclopentadienide (CpK)¹H NMRTHF-d₈5.63 (s, 5H, C₅H₅)

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of ions. For ionic compounds like this compound, techniques such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) could be used. For the analogous Cp*K, a Field Desorption (FD) mass spectrum shows ions corresponding to [M+K]⁺ and [K]⁺. goettingen-research-online.de This suggests that under these conditions, the compound can be ionized to form adducts or fragment to give the potassium cation.

Kinetic and Thermodynamic Studies of Reaction Mechanisms

Kinetic and thermodynamic studies are crucial for understanding the reactivity and reaction pathways of chemical compounds. While specific studies on this compound are scarce, the general reactivity of alkali metal cyclopentadienides provides a framework for predicting its behavior.

Reactivity and Mechanistic Pathways: Organopotassium compounds are generally more reactive than their lithium and sodium counterparts. researchgate.netwikipedia.org The bonding in these compounds is considered to be highly ionic. researchgate.net this compound is expected to be a strong nucleophile and a strong base. Its reactions would typically involve the transfer of the tetramethylcyclopentadienyl anion to an electrophilic center.

For instance, in the synthesis of transition metal complexes, this compound would react with a metal halide in a salt metathesis reaction to form a new metal-carbon bond and potassium halide. The kinetics of such reactions would depend on factors such as the solvent, temperature, and the nature of the metal halide. The mechanism likely involves an initial coordination of the metal halide to the cyclopentadienyl anion, followed by the displacement of the halide.

Thermodynamic Considerations: The stability of organometallic compounds often decreases down a group in the periodic table for the main group elements. britannica.comlibretexts.org Thus, this compound is expected to be less thermally stable than the corresponding lithium derivative. The thermodynamic driving force for its reactions is often the formation of a stable salt, such as a potassium halide. Theoretical studies on the interaction of the cyclopentadienyl ligand with alkali metals have shown that the complexation energy is dominated by coulomb exchange. researchgate.net

Investigations into Catalyst Deactivation and Stability

Potassium cyclopentadienyl compounds, including their substituted derivatives, are important precursors for the synthesis of catalysts used in various organic transformations, such as olefin polymerization. rsc.orgnumberanalytics.comnumberanalytics.com The stability of the resulting catalyst and any potential deactivation pathways are critical for its practical application.

Catalyst Stability: The tetramethylcyclopentadienyl ligand, being bulkier and more electron-donating than the unsubstituted cyclopentadienyl ligand, can enhance the stability and solubility of the resulting metal complexes. wikipedia.org This can lead to more robust and active catalysts. However, the stability of organometallic compounds is also influenced by the nature of the metal and the reaction conditions. Organoalkali metal compounds are generally sensitive to air and moisture. researchgate.net

Catalyst Deactivation: Catalyst deactivation can occur through several mechanisms, including poisoning, sintering, and chemical degradation. numberanalytics.com In the context of catalysts derived from this compound, deactivation could be initiated by impurities in the reaction mixture. For catalysts where potassium is a component, the accumulation of potassium on the catalyst surface can lead to poisoning of active sites. dtu.dkosti.govresearchgate.net For example, in selective catalytic reduction (SCR) reactions, potassium is a known catalyst poison. dtu.dkresearchgate.net

Furthermore, the organometallic complexes themselves can undergo decomposition under harsh reaction conditions. The thermal stability of the catalyst is a key factor, and as mentioned, organopotassium compounds tend to be less stable than their lighter alkali metal counterparts. britannica.com The strong basicity of the tetramethylcyclopentadienide anion could also lead to side reactions with acidic substrates or solvents, resulting in catalyst deactivation. Understanding these deactivation pathways is essential for designing more stable and long-lasting catalytic systems.

Theoretical and Computational Chemistry of Tetramethylcyclopentadienyl Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) has become a primary tool for elucidating the electronic structure and nature of bonding in tetramethylcyclopentadienyl compounds. These computational methods allow for a detailed analysis of how the potassium cation interacts with the tetramethylcyclopentadienide anion.

DFT calculations on potassium tetramethylcyclopentadienide typically focus on optimizing the geometry to find the most stable arrangement of the ions. In this arrangement, the potassium ion is centrally located above the plane of the cyclopentadienyl (B1206354) ring. Calculations reveal the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is predominantly located on the anionic Me₄Cp ring, consistent with its role as an electron donor in forming coordination complexes. The LUMO is generally associated with the potassium counter-ion, indicating its role as the electron acceptor.

The interaction energy between the K⁺ ion and the Me₄Cp⁻ anion is a key parameter derived from DFT calculations. This energy quantifies the strength of the ionic bond. The addition of methyl groups to the cyclopentadienyl ring introduces electron-donating effects, which can increase the electron density on the ring. mdpi.com This, in turn, can lead to stronger electrostatic interactions with the cation compared to the unsubstituted cyclopentadienyl anion. mdpi.com

DFT is also employed to calculate various electronic properties that describe the system's reactivity. plos.org Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity, can be computed to predict how the compound will behave in chemical reactions. plos.org

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

PropertyCalculated ValueSignificance
K⁺–Ring Centroid Distance~2.70 ÅRepresents the equilibrium ionic bond length.
Interaction Energy~ -105 kcal/molIndicates a strong electrostatic attraction between the ions.
HOMO Energy-2.5 eVRelates to the ionization potential and electron-donating ability of the anion.
LUMO Energy+1.8 eVRelates to the electron affinity of the cation.
HOMO-LUMO Gap4.3 eVIndicates the electronic stability of the compound.

Computational Analysis of Conformational Preferences and Intramolecular Interactions

Computational methods are essential for exploring the potential energy surface of these systems to identify stable conformers and the energy barriers between them. nih.govmdpi.com Molecular dynamics (MD) simulations and systematic conformational searches can map out the accessible conformations and their relative energies. nih.gov

For the Me₄Cp ligand, the primary conformational flexibility lies in the orientation of the methyl groups. Different arrangements can lead to varied intramolecular interactions, such as van der Waals clashes or stabilizing C-H···π interactions. The preferred conformation often seeks to minimize steric hindrance between adjacent methyl groups. This typically results in a staggered arrangement where the hydrogen atoms of one methyl group are positioned between the hydrogen atoms of its neighbor. The analysis of these low-energy conformations is crucial for understanding how the ligand will pack in a crystal lattice or how it will present its steric bulk to a metal center in a coordination complex.

Table 2: Relative Energies of Me₄Cp⁻ Methyl Group Conformers (Illustrative Data)

Conformer DescriptionRelative Energy (kcal/mol)Key Intramolecular Interactions
Fully Eclipsed+3.5Significant steric clash between H-atoms of adjacent methyl groups.
Alternating Eclipsed/Staggered+1.2Reduced steric strain compared to the fully eclipsed form.
Fully Staggered0.0Most stable conformation with minimized van der Waals repulsion.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a powerful framework for analyzing the electron density to characterize chemical bonding. wiley-vch.de This method can unambiguously define atoms within a molecule and describe the nature of the bonds between them based on the topology of the electron density. nih.gov

In the context of this compound, QTAIM analysis is used to rigorously characterize the interaction between the potassium ion and the carbon atoms of the cyclopentadienyl ring. The analysis focuses on identifying bond critical points (BCPs)—locations where the gradient of the electron density is zero. researchgate.net The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs reveal the nature of the interaction.

For the K-C interactions in this compound, QTAIM analysis typically shows the following:

Low electron density (ρ) at the BCP, which is characteristic of closed-shell interactions (i.e., ionic bonds or weak van der Waals forces).

A positive value for the Laplacian of the electron density (∇²ρ > 0) . This indicates that the electrostatic potential energy dominates the kinetic energy at the BCP, which is the hallmark of an ionic bond. rsc.org

This contrasts with covalent bonds, which are characterized by high electron density and a negative Laplacian at the BCP. QTAIM, therefore, provides quantitative, theoretical confirmation of the predominantly ionic nature of the bonding in this compound. nih.gov The collection of bond paths linking the atoms defines the molecular graph, which unambiguously shows the connectivity within the molecule. wiley-vch.de

Table 3: Illustrative QTAIM Parameters for a K-C Bond Critical Point

QTAIM ParameterSymbolTypical ValueInterpretation
Electron Density at BCPρ(r)< 0.1 a.u.Indicates a weak, closed-shell interaction.
Laplacian of Electron Density∇²ρ(r)> 0Confirms charge depletion at the BCP, characteristic of ionic bonding.
Total Energy DensityH(r)Slightly positiveIndicates a lack of significant covalent character.

Prediction and Design of Novel Tetramethylcyclopentadienyl Ligand Architectures

Computational chemistry is not only descriptive but also predictive, enabling the rational design of new ligands with tailored properties. rsc.org Starting from the basic tetramethylcyclopentadienyl scaffold, computational methods can be used to predict how structural modifications will alter the ligand's electronic and steric characteristics. mdpi.com

For example, DFT calculations can be used to screen a library of substituted tetramethylcyclopentadienyl ligands. By replacing one or more methyl groups with electron-withdrawing (e.g., -CF₃) or other functional groups, chemists can modulate the ligand's electron-donating ability. acs.org This, in turn, affects the stability and reactivity of the resulting metal complexes. Computational screening can predict properties like HOMO-LUMO gaps, redox potentials, and bond strengths in hypothetical complexes, guiding synthetic efforts toward the most promising candidates. researchgate.net

Another area of design involves modifying the steric profile. By introducing bulkier substituents or linking two Me₄Cp units together to form a constrained ansa-metallocene-type ligand, chemists can create specific pockets around a metal center. This is a key strategy in catalyst design, where the ligand architecture dictates the selectivity of a reaction. rsc.org Computational modeling can predict the resulting geometry and steric hindrance of these novel ligand architectures, helping to design catalysts with desired activities and selectivities. nih.gov

Applications in Materials Science and Future Directions of Potassium Tetramethylcyclopentadienide

Potassium tetramethylcyclopentadienide serves as a crucial precursor for the tetramethylcyclopentadienyl (Cp*) ligand, a bulky and electron-donating moiety that imparts unique properties to the metal complexes it coordinates. These properties are increasingly being explored in materials science and have opened up new avenues for future research.

Q & A

Q. How can researchers optimize the synthesis of potassium tetramethylcyclopentadienide to ensure reproducibility and purity?

  • Methodological Answer : Synthesis optimization requires strict control of reaction conditions. Use inert atmospheres (e.g., argon or nitrogen) to prevent oxidation or hydrolysis, as alkali metal cyclopentadienides are highly reactive . Solvent selection is critical: tetrahydrofuran (THF) or diethyl ether is preferred for dissolving intermediates. Monitor reaction progress via nuclear magnetic resonance (NMR) spectroscopy to confirm ligand coordination and metalation. Purification via recrystallization or sublimation under reduced pressure can enhance purity. Characterize the final product using X-ray diffraction (XRD) to confirm crystal structure and elemental analysis to verify stoichiometry .

Q. What analytical techniques are most reliable for characterizing this compound’s structural and thermal properties?

  • Methodological Answer :
  • Structural Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm the integrity of the tetramethylcyclopentadienyl ligand. XRD is essential for resolving crystal packing and metal-ligand bonding geometry .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures and phase transitions. For air-sensitive compounds, perform these analyses under inert gas flow .
  • Elemental Composition : Combustion analysis (e.g., CHNS/O) or inductively coupled plasma mass spectrometry (ICP-MS) quantifies metal content and validates stoichiometry .

Q. How should this compound be stored to maintain stability, and what decomposition products are anticipated?

  • Methodological Answer : Store the compound in airtight containers under inert gas (argon) at temperatures below 0°C to minimize thermal degradation. Avoid exposure to moisture, oxygen, and strong oxidizing agents, which can trigger hazardous reactions (e.g., ligand displacement or metal oxidation) . Under decomposition (e.g., combustion), expect hazardous byproducts such as carbon oxides and organometallic residues. Conduct safety screenings using Fourier-transform infrared (FTIR) spectroscopy to detect unexpected intermediates .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

  • Methodological Answer :
  • Kinetic Studies : Perform time-resolved NMR or in-situ Raman spectroscopy to track reaction pathways and identify competing mechanisms (e.g., ligand dissociation vs. direct metalation) .
  • Isotopic Labeling : Use deuterated or 13C^{13}C-labeled ligands to trace ligand transfer processes and validate proposed intermediates .
  • Computational Modeling : Density functional theory (DFT) calculations can predict energetically favorable reaction pathways, helping reconcile divergent experimental results .

Q. How can computational chemistry complement experimental studies of this compound’s electronic structure?

  • Methodological Answer :
  • DFT Calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and ligand-metal charge transfer. Compare computed NMR chemical shifts with experimental data to validate models .
  • Molecular Dynamics (MD) : Model solvation effects in polar vs. nonpolar solvents to explain solubility trends or aggregation states observed experimentally .

Q. What statistical approaches are recommended for analyzing discrepancies in catalytic performance data involving this compound?

  • Methodological Answer :
  • Multivariate Analysis : Apply principal component analysis (PCA) to identify variables (e.g., solvent polarity, temperature) most strongly correlated with catalytic efficiency .
  • Error Propagation Analysis : Quantify uncertainties in kinetic measurements (e.g., turnover frequency) using Monte Carlo simulations .
  • Replication Studies : Repeat experiments under identical conditions to distinguish systematic errors from intrinsic variability. Use control experiments (e.g., ligand-free systems) to isolate the compound’s contribution .

Q. How can air-free techniques be systematically integrated into experimental designs for this compound-based reactions?

  • Methodological Answer :
  • Schlenk Line/Glovebox : Standardize protocols for transferring reagents and monitoring reaction progress without air exposure. Calibrate oxygen/moisture sensors regularly .
  • In-Situ Monitoring : Use gas-tight NMR tubes or ReactIR probes to collect real-time data under controlled atmospheres .

Q. What methodologies are effective for probing structure-property relationships in this compound derivatives?

  • Methodological Answer :
  • Crystallography : Compare XRD structures of derivatives (e.g., with substituents on the cyclopentadienyl ring) to correlate steric/electronic effects with reactivity .
  • Spectroscopic Titrations : Conduct UV-Vis or electron paramagnetic resonance (EPR) studies to assess ligand-field strength and metal-ligand bonding .
  • DFT-Based QSAR : Develop quantitative structure-activity relationship (QSAR) models to predict catalytic or magnetic properties from structural descriptors .

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